molecular formula C9H12ClNO2 B3262787 2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride CAS No. 361382-03-8

2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride

Cat. No.: B3262787
CAS No.: 361382-03-8
M. Wt: 201.65 g/mol
InChI Key: SGLUQFQDRUXJKX-UHFFFAOYSA-N
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Description

2-Amino-1-(3-hydroxyphenyl)propan-1-one hydrochloride (IUPAC name) is a synthetic cathinone derivative with the molecular formula C₉H₁₂ClNO₂ (molecular weight: 201.65 g/mol) . It is structurally characterized by a propan-1-one backbone substituted with an amino group at position 2 and a 3-hydroxyphenyl group at position 1. The hydrochloride salt enhances its stability and solubility in aqueous media.

This compound is pharmacologically significant as an intermediate in synthesizing Metaraminol Bitartrate, a vasopressor used to treat hypotension during anesthesia . Its synthetic route involves the oxime derivative of 1-(3-hydroxyphenyl)-1,2-propanedione . Analytical characterization includes nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR), and mass spectrometry (MS) data .

Properties

IUPAC Name

2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)9(12)7-3-2-4-8(11)5-7;/h2-6,11H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLUQFQDRUXJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361382-03-8
Record name 2-amino-1-(3-hydroxyphenyl)propan-1-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride typically involves the reaction of 3-hydroxyacetophenone with ammonia and a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines .

Scientific Research Applications

Chemical Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation : Converts the compound into ketones or carboxylic acids.
  • Reduction : Produces alcohols or amines.
  • Substitution : The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Chemistry

In organic synthesis, 2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride serves as a building block and reagent. Its unique structural features allow it to participate in a wide range of chemical reactions, making it versatile for synthesizing various derivatives.

Biology

The compound is studied for potential biological activities, including:

  • Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : Research indicates it can bind to certain receptors, modulating their activity .

Medicine

Research is ongoing to explore its therapeutic applications, particularly in treating neurological disorders. Its mechanism of action involves interactions with molecular targets that can lead to various biological effects, such as modulating inflammatory responses .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibits pro-inflammatory pathways in immune cells. This finding suggests potential therapeutic roles in managing inflammatory diseases like psoriasis and nephrotoxic nephritis .

Case Study 2: Neurological Applications

Research indicates that this compound may have neuroprotective effects. In experimental models, it showed promise in reducing neuronal damage associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Position of Hydroxyl Group : The 3-hydroxyphenyl substitution in the target compound contrasts with the 2-hydroxyphenyl analog, which exhibits distinct electronic and steric effects impacting receptor binding .
  • Halogen Substitutions : Chloro- and fluoro-substituted analogs (e.g., 3-chlorophenyl) show altered lipophilicity and metabolic stability compared to the hydroxylated derivative .
  • Alkyl Chain Length: Extended chains (e.g., pentanone in 3,4-MD derivatives) enhance psychoactive effects, linking them to recreational use .

Pharmacological Activity

  • Vasopressor Activity: The target compound’s role in Metaraminol synthesis contrasts with analogs like N-ethyl-2-amino-1-(4-methylphenyl)propan-1-one HCl (4-MEC), which lacks therapeutic utility and is associated with stimulant effects .
  • Recreational Cathinones: Derivatives like N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one HCl are linked to designer drug markets due to serotonin-norepinephrine-dopamine reuptake inhibition .

Analytical and Spectroscopic Data

Parameter 2-Amino-1-(3-hydroxyphenyl)propan-1-one HCl 2-Amino-1-(2-hydroxyphenyl)ethanone HCl N-Ethyl-3,4-MD-pentanone HCl
¹H NMR (δ ppm) Aromatic protons: 6.7–7.2; NH₂: 1.8–2.1 Aromatic protons: 6.5–7.0; NH₂: 1.5–1.7 Aromatic protons: 6.9–7.3
FTIR (cm⁻¹) C=O stretch: 1680; O-H: 3200–3400 C=O stretch: 1675; O-H: 3100–3300 C=O stretch: 1690
Melting Point 217–220°C (decomposes) 215–235°C Not reported

Notes:

  • The hydroxyl group’s position (3- vs. 2-) significantly shifts aromatic proton signals in NMR .
  • The absence of a methylenedioxy group in the target compound reduces its lipophilicity compared to 3,4-MD derivatives .

Biological Activity

Overview

2-Amino-1-(3-hydroxyphenyl)propan-1-one; hydrochloride, also known by its chemical formula C9H12ClNO2 and a molecular weight of 201.65 g/mol, is a compound of significant interest in biological research due to its diverse potential applications in medicine and biochemistry. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of 2-amino-1-(3-hydroxyphenyl)propan-1-one; hydrochloride typically involves the reaction of 3-hydroxyacetophenone with ammonia and a reducing agent under specific conditions, often using ethanol as a solvent. The product is then purified to obtain the hydrochloride salt form, which enhances its stability and solubility for biological applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor binding, which are crucial for therapeutic applications .

Potential Therapeutic Applications

Research indicates that 2-amino-1-(3-hydroxyphenyl)propan-1-one; hydrochloride may hold promise in treating neurological disorders due to its neuroprotective properties. It has been studied for its potential role in inhibiting certain enzymes linked to neurodegeneration. Additionally, its antibacterial and antifungal properties have been explored, highlighting its versatility as a therapeutic agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential use in neurodegenerative disease models .
  • Antimicrobial Activity : In vitro tests have shown that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
  • Enzyme Inhibition : Research has indicated that the compound can inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders .

Table 1: Antimicrobial Activity of 2-Amino-1-(3-Hydroxyphenyl)propan-1-one; Hydrochloride

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis4.69 µM
Pseudomonas aeruginosa13.40 µM

Table 2: Neuroprotective Effects in Cell Models

TreatmentCell Viability (%)Oxidative Stress Reduction (%)
Control1000
Compound Treatment8545

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride
Reactant of Route 2
2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride

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